4-chloro-N-[(1E)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
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Overview
Description
(1E)-N-(4-CHLOROPHENYL)-4,4-DIMETHYL-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is a complex organic compound characterized by its unique structure, which includes a quinoline core, a dithiol ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-(4-CHLOROPHENYL)-4,4-DIMETHYL-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core is synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Dithiol Ring: The dithiol ring is introduced through a cyclization reaction involving a suitable dithiol precursor.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached via a nucleophilic substitution reaction, where the quinoline derivative reacts with a chlorobenzene derivative under basic conditions.
Formation of the Imine: The final step involves the formation of the imine group through a condensation reaction between the amine and an aldehyde or ketone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dithiol ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1E)-N-(4-CHLOROPHENYL)-4,4-DIMETHYL-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (1E)-N-(4-CHLOROPHENYL)-4,4-DIMETHYL-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to and inhibit the activity of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Dichloroanilines: These compounds have a similar aromatic structure but differ in the substitution pattern and functional groups.
Caffeine: Although structurally different, caffeine shares some similarities in terms of its aromatic nature and potential biological activities.
Mono-Methyl Phthalate: Another aromatic compound with different functional groups but similar in terms of its use in various applications.
Uniqueness: (1E)-N-(4-CHLOROPHENYL)-4,4-DIMETHYL-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is unique due to its combination of a quinoline core, dithiol ring, and chlorophenyl group, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C18H15ClN2S2 |
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Molecular Weight |
358.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C18H15ClN2S2/c1-18(2)16-15(13-5-3-4-6-14(13)21-18)17(23-22-16)20-12-9-7-11(19)8-10-12/h3-10,21H,1-2H3 |
InChI Key |
JUWIKAXDPQBVFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N1)C(=NC4=CC=C(C=C4)Cl)SS2)C |
Origin of Product |
United States |
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